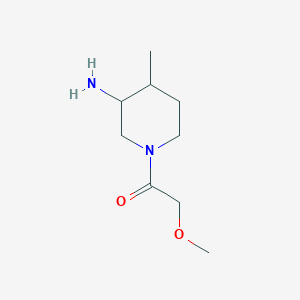
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H16N2O. This compound is characterized by the presence of a piperidine ring substituted with an amino group and a methoxyethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one typically involves the following steps:
N-Acylation: The starting material, 3-amino-4-methylpiperidine, undergoes N-acylation with an appropriate acylating agent to form an intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methoxyethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one: Similar structure but lacks the methoxy group.
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one: Similar structure with a different alkyl chain length.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of both the amino group and the methoxyethanone moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-(3-amino-4-methylpiperidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C9H18N2O2/c1-7-3-4-11(5-8(7)10)9(12)6-13-2/h7-8H,3-6,10H2,1-2H3 |
Clé InChI |
ZZUBKPMYMYTTJE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1N)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


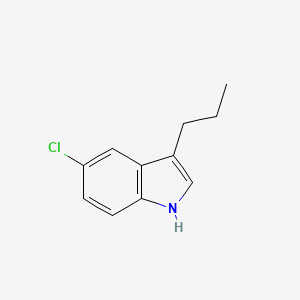
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
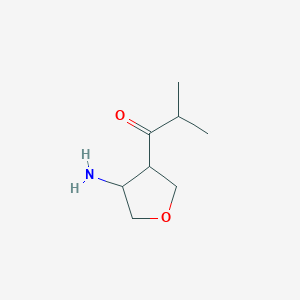
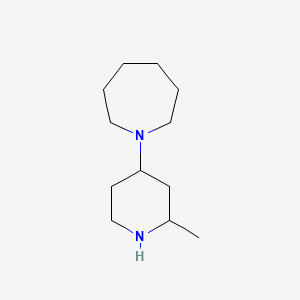
![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)

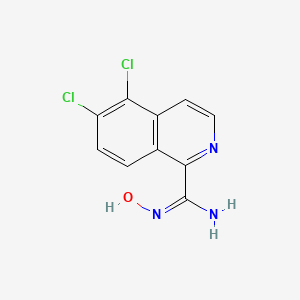
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
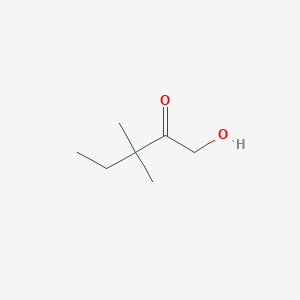
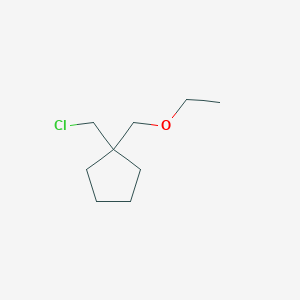
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
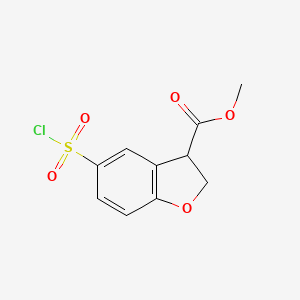
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
